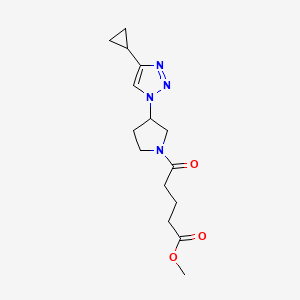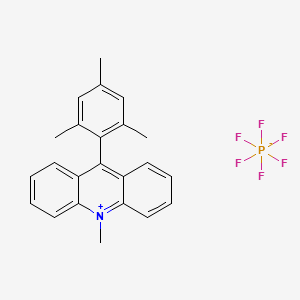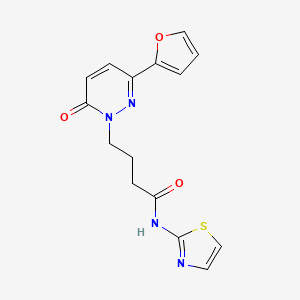![molecular formula C14H9Cl2F4N3O B2844878 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea CAS No. 1024357-21-8](/img/structure/B2844878.png)
1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea is a complex organic compound characterized by the presence of multiple halogen atoms and a hydrazinecarboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and fluorine atoms to the aromatic rings.
Coupling Reactions: Formation of the hydrazinecarboxamide linkage through coupling reactions involving hydrazine derivatives and carboxylic acid derivatives.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could modify the hydrazinecarboxamide group.
Substitution: Halogen atoms in the aromatic rings may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biochemical Studies: Investigation of interactions with biological molecules.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Exploration of its efficacy as an anti-cancer or anti-inflammatory agent.
Industry
Specialty Chemicals: Use in the production of specialty chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(2,3,5,6-tetrafluorophenyl)-1-hydrazinecarboxamide
- N-(3,4-dichlorophenyl)-2-(4-methylphenyl)-1-hydrazinecarboxamide
Uniqueness
The unique combination of halogen atoms and the hydrazinecarboxamide group in 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,3,5,6-tetrafluoro-4-methylanilino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F4N3O/c1-5-9(17)11(19)13(12(20)10(5)18)22-23-14(24)21-6-2-3-7(15)8(16)4-6/h2-4,22H,1H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPJDCPKMDCEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)



![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)


methanone dihydrochloride](/img/structure/B2844807.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844813.png)


![N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2844817.png)

